2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
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Overview
Description
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine and thiazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrolidine derivative with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different biological activities.
Pyrrolidine-2,5-dione: Another related compound with distinct chemical properties and applications.
Uniqueness: 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape and electronic properties. This uniqueness can result in different biological activities and interactions compared to other similar compounds .
Properties
Molecular Formula |
C8H11ClN2O2S |
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Molecular Weight |
234.70 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H |
InChI Key |
MTQXQFJSNPYVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl |
Origin of Product |
United States |
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